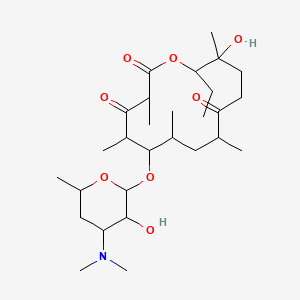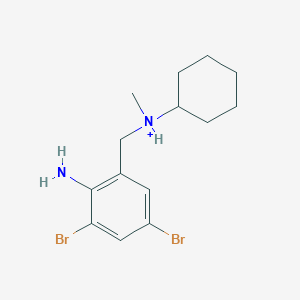
Bromhexine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromhexine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of bromhexine. It is the major species at pH 7.3. It is a conjugate acid of a bromhexine.
Wissenschaftliche Forschungsanwendungen
Mucoactive Activity and Clinical Efficacy
Bromhexine, derived from the Adhatoda vasica plant, has been extensively studied for its mucoactive activity in respiratory conditions. It enhances mucus secretion and modifies its physicochemical characteristics, leading to increased mucociliary clearance and reduced cough. Clinical studies, mainly in patients with chronic bronchitis, have demonstrated its efficacy in improving respiratory symptoms. Additionally, it has been observed to amplify the actions of co-administered antibiotics (Zanasi, Mazzolini, & Kantar, 2017).
COVID-19 Treatment
Bromhexine has been explored as a potential treatment option for COVID-19. A randomized clinical trial found significant reductions in ICU admissions, intubation, and death in COVID-19 patients treated with bromhexine compared to standard therapy (Ansarin et al., 2020). Another study highlighted its potential antiviral mechanism against COVID-19 by inhibiting the TMPRSS2 protease, suggesting its role in prevention, treatment, and prognosis of COVID-19 (Yang et al., 2020).
Sjögren's Syndrome
Bromhexine has been investigated for its effect in Sjögren's syndrome-like disease in animal models. However, a study involving NOD mice showed that bromhexine therapy did not alter the development or severity of this autoimmune sialoadenitis (Nanni et al., 1997).
Drug Delivery Systems
Cyclodextrins have been used to increase the solubility of bromhexine, which is a mucolytic agent with low aqueous solubility. This approach aims to enhance the therapeutic doses of bromhexine in solution for effective drug delivery (Stojanov, Nielsen, & Larsen, 2012).
Eigenschaften
Produktname |
Bromhexine(1+) |
|---|---|
Molekularformel |
C14H21Br2N2+ |
Molekulargewicht |
377.14 g/mol |
IUPAC-Name |
(2-amino-3,5-dibromophenyl)methyl-cyclohexyl-methylazanium |
InChI |
InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3/p+1 |
InChI-Schlüssel |
OJGDCBLYJGHCIH-UHFFFAOYSA-O |
SMILES |
C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 |
Kanonische SMILES |
C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[(2-Acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1230452.png)
![2-[2-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1230453.png)
![[3-(12-Aminododecoxy)-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1230455.png)
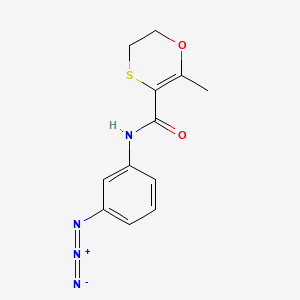
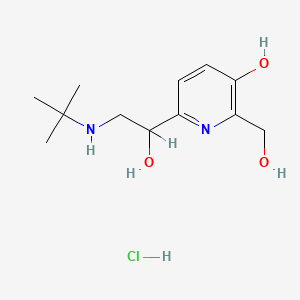
![8-[2-(4-Methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B1230458.png)
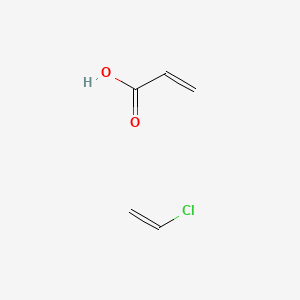
![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)
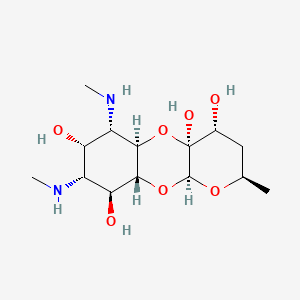
![(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1230463.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230465.png)

